molecular formula C4H3ClF2N2 B6616407 5-chloro-3-(difluoromethyl)-1H-pyrazole CAS No. 1015779-51-7

5-chloro-3-(difluoromethyl)-1H-pyrazole

Cat. No.: B6616407
CAS No.: 1015779-51-7
M. Wt: 152.53 g/mol
InChI Key: UCLPOVPAYBMAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “5-chloro-3-(difluoromethyl)-1H-pyrazole” can be deduced from its name. It is a pyrazole compound, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “5-chloro-3-(difluoromethyl)” part indicates the presence of a chlorine atom and a difluoromethyl group attached to the pyrazole ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-chloro-3-(difluoromethyl)-1H-pyrazole and similar chloropyrazoles have been used in the synthesis of 4-arylated pyrazoles, which were previously inaccessible by palladium-catalyzed direct arylation. This method achieves complete regioselectivity and high yields with minimal catalyst usage (Yan et al., 2012).

Biological and Pharmaceutical Applications

  • Pyrazole derivatives, including compounds related to this compound, have shown antimycobacterial activity, particularly against Mycobacterium tuberculosis, including INH-resistant strains (Almeida da Silva et al., 2008).
  • Novel 1-aryl-3,5-bis(het)aryl pyrazole derivatives, structurally related to this compound, demonstrated potential as antiproliferative agents in cancer research, particularly against breast cancer and leukemia cells (Ananda et al., 2017).
  • Pyrazole amide derivatives, including this compound-based compounds, have been investigated for their anti-Tobacco Mosaic Virus (TMV) activity, showing promising results against this virus (Xiao et al., 2015).

Material Science and Chemistry

  • Pyrazole compounds, including derivatives of this compound, have been utilized in the synthesis of novel optical materials due to their non-linear optical properties, suggesting applications in optical limiting devices (Chandrakantha et al., 2013).

Properties

IUPAC Name

3-chloro-5-(difluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF2N2/c5-3-1-2(4(6)7)8-9-3/h1,4H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLPOVPAYBMAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-3-(difluoromethyl)-1H-pyrazole
Reactant of Route 2
5-chloro-3-(difluoromethyl)-1H-pyrazole
Reactant of Route 3
5-chloro-3-(difluoromethyl)-1H-pyrazole
Reactant of Route 4
5-chloro-3-(difluoromethyl)-1H-pyrazole
Reactant of Route 5
5-chloro-3-(difluoromethyl)-1H-pyrazole
Reactant of Route 6
5-chloro-3-(difluoromethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.